2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide
Description
2-Chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide is a pyrazole-based acetamide derivative characterized by a chloroacetamide group at the pyrazole C5 position, a methyl substituent at the pyrazole C3 position, and a 2-methylphenyl ring attached to the pyrazole N1. This compound belongs to a broader class of N-pyrazole acetamides, which are widely studied for their structural versatility and applications in agrochemicals and pharmaceuticals. Its synthesis typically involves the reaction of 5-amino-1-(2-methylphenyl)-3-methyl-1H-pyrazole with chloroacetyl chloride under coupling conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-chloro-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-5-3-4-6-11(9)17-12(7-10(2)16-17)15-13(18)8-14/h3-7H,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWXVAIXTWTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide typically involves the reaction of 3-methyl-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Scientific Applications of 2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide
This compound is a chemical compound with a distinct structure featuring a chloro substituent and a pyrazole ring. The molecular formula for this compound is C13H14ClN3O, and its molecular weight is approximately 263.72 g/mol . The presence of a chloro group at the second position and an acetamide functional group contributes to its potential biological activity and utility in various applications.
Potential Applications
This compound has several potential applications:
- Scientific Studies The compound is used in diverse scientific studies due to its unique properties.
- Interaction Studies Interaction studies focus on its binding affinity with various biological targets, often utilizing techniques to understand its pharmacological profile and therapeutic potential.
- Medicinal Chemistry Heterocyclic N-oxides, to which this compound belongs, have demonstrated anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities . The N-oxide motif has been employed in drug development projects .
- Synthesis It is synthesized through multiple steps.
Several compounds share structural similarities with this compound:
Table 1: Comparison of Structurally Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide | C12H13N3O | Lacks chlorine substituent; potential differences in biological activity. |
| 3-Methyl-N-(4-chlorophenyl)pyrazole | C11H10ClN3 | Contains a different aromatic substituent; may exhibit distinct pharmacological properties. |
| 4-Chloro-N-[3-methylpyrazol-5-yl]acetamide | C11H12ClN3O | Similar acetamide structure; variations in substitution patterns could affect activity. |
The uniqueness of this compound lies in its specific combination of functional groups and structural features that may enhance its biological effectiveness compared to these similar compounds. Compounds similar to it exhibit various biological activities.
Heterocyclic Compounds in Disease Treatment
Heterocyclic molecules are essential backbones for building new and selective drugs as well as diagnostic probes for diseases like Alzheimer's . Examples of applications of five- and six-membered heterocycles in therapeutic approaches for Alzheimer's Disease have been analyzed based on the structural features of molecules, taking into account the progressive increase in heteroatoms number .
Biodegradability Prediction
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide and its analogs:
Structural and Conformational Differences
- Substituent Effects: The target compound’s 2-methylphenyl group introduces steric hindrance distinct from 4-substituted phenyl analogs (e.g., 4-chlorophenyl in or 4-methylphenyl in ).
- Dihedral Angles : While crystallographic data for the target compound is unavailable, related structures show dihedral angles ranging from 30.7° (4-chlorophenyl derivative ) to 71.5° (trifluoromethylphenyl analog ). Steric bulk in substituents correlates with larger angles, suggesting the 2-methylphenyl group may induce moderate torsion.
Physicochemical Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in ) exhibit higher melting points (181–183°C) due to enhanced intermolecular interactions. The target compound’s 2-methylphenyl group may lower melting points relative to para-substituted analogs due to reduced symmetry.
- Hydrogen Bonding : Like its analogs , the target compound likely forms N–H···O hydrogen bonds, influencing crystal packing and solubility.
Biological Activity
2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide is a pyrazole derivative with potential therapeutic applications. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄ClN₃O
- Molecular Weight : 263.72 g/mol
- CAS Number : 956261-51-1
- SMILES Notation : CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CCl
Structural Representation
The structural formula of the compound illustrates the arrangement of atoms and functional groups, which is crucial for understanding its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Notably, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Apoptosis induction |
| Compound B | NCI-H460 | 0.03 | CDK inhibition |
| Compound C | A549 | 26 | Autophagy induction |
The above table summarizes findings from various studies where pyrazole derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF7, NCI-H460, and A549 .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Many pyrazole derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds have shown IC₅₀ values as low as 0.16 µM against CDK2 .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through various pathways, leading to cell death .
- Anti-inflammatory Effects : Pyrazole compounds are also known for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that certain compounds had IC₅₀ values in the nanomolar range, demonstrating potent anticancer activity.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of pyrazole derivatives, revealing that they could inhibit specific kinases involved in tumor growth and proliferation. This study provided insights into the structural features necessary for enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
